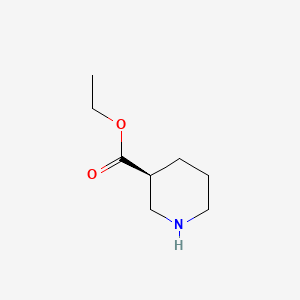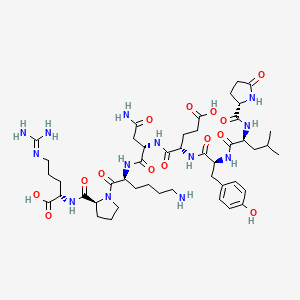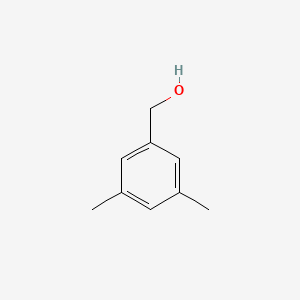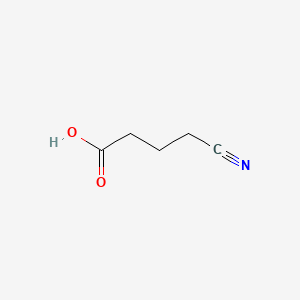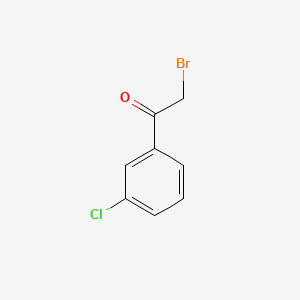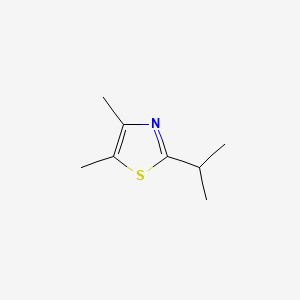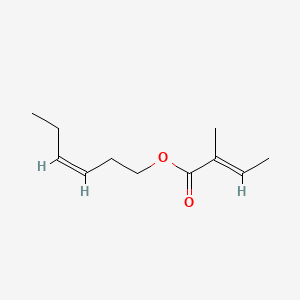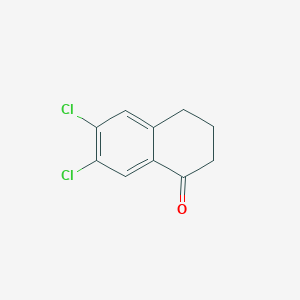
6,7-Dichloro-1-tetralone
Overview
Description
6,7-Dichloro-1-tetralone is a drug used to treat opioid addiction . It has been found to bind to the β-adrenergic receptor, which is implicated in the addictive properties of opioids . The compound also has affinity for epoxides .
Synthesis Analysis
The synthesis of this compound has been reported in a paper that describes a multi-step continuous-flow strategy for an efficient and highly productive flow synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine . The flow protocol provided the desired product in an overall yield of up to 76.6% with 99% purity .Molecular Structure Analysis
The molecular formula of this compound is C10H8Cl2O . Its molecular weight is 215.08 g/mol . The structure can be represented by the SMILES notation: C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl .Chemical Reactions Analysis
This compound has been found to bind to the β-adrenergic receptor . It also has affinity for epoxides, with high rates of ring opening .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 215.08 g/mol . The compound has a flash point of 105 °C .Scientific Research Applications
Synthesis of Bioactive Compounds
6,7-Dichloro-1-tetralone plays a role in the synthesis of various bioactive compounds. For example, it has been used in the isopropylation of 6-methoxy-1-tetralone, a process important for creating intermediates like 5-isopropyl-6methoxy-1-tetralone and 7-isopropyl-6-methoxy-1-tetralone. These intermediates are crucial for the preparation of bioactive phenolic diterpenes like Totarol and Sempervirol, which have applications in antimicrobial treatments and anthelmintic activities (Banerjee et al., 2019).
Role in Dopaminergic Compounds
This compound has been implicated in the synthesis of potent dopaminergic agonists. This includes the preparation of intermediates used in synthesizing compounds like 2-amino-6,7-dihydroxytetrahydronaphthalene, which affect neurotransmitter release, particularly in the context of dopamine and norepinephrine release in rat brain slices (Horn et al., 1978).
Antileishmanial Activity
Research into compounds derived from this compound has shown potential in treating diseases like cutaneous leishmaniasis. For instance, 4-hydroxy-1-tetralone, isolated from the stem bark of Ampelocera edentula, displayed significant antileishmanial activity, providing a basis for potential new treatments for this disease (Fournet et al., 1994).
Synthesis of Natural Products
The transformations of tetralones, including this compound, are crucial in the synthesis of a variety of natural products. This includes diterpenes, sesquiterpenes, and other compounds that have applications in areas such as medicine and pharmacology (Poon et al., 2008).
Electrochemical Studies
Studies on the electrochemical behavior of tetralone derivatives, such as 4-(5',6',7',8'-Tetrahydro-naphthalene)-1-tetralone, have provided insights into their reduction processes in aprotic solvents. This research can contribute to a better understanding of the electrochemical properties of these compounds, which is important for various applications in chemistry and materials science (Shekhawat et al., 2013).
Synthesis of Antidepressant Intermediates
The compound this compound is a key intermediate in the synthesis of important antidepressants. Its derivatives have been used in the production of compounds like sertraline, an antidepressant with widespread clinical applications (Yuryevich Koltunov et al., 2012).
Inhibition of Reactive Oxygen Species Production
Derivatives of this compound, such as 6-amino-1-tetralone chalcone derivatives, have been shown to inhibit the production of reactive oxygen species in stimulated macrophages. This suggests potential therapeutic applications in conditions where the regulation of oxidative stress is crucial (Katila et al., 2019).
Mechanism of Action
Target of Action
The primary target of 6,7-Dichloro-1-tetralone is the β-adrenergic receptor . This receptor plays a crucial role in the addictive properties of opioids .
Mode of Action
This compound interacts with its primary target, the β-adrenergic receptor, by binding to it . This binding can influence the receptor’s function and lead to changes in the cellular processes it regulates .
Biochemical Pathways
It is known that the compound has an affinity for epoxides , which are involved in various biochemical reactions and pathways.
Result of Action
It is used to treat opioid addiction , suggesting that it may have effects on neural signaling and opioid receptor activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown to have some degree of resistance against chlorine compounds . This means that it cannot be removed by washing with bleach or other agents containing chlorine
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
6,7-Dichloro-1-tetralone is a drug used to treat opioid addiction , and its synthesis and analysis are areas of active research . The development of more efficient synthesis methods, such as the continuous-flow strategy described in the paper , could lead to improved production of this important drug.
properties
IUPAC Name |
6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZADNOCYMZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308945 | |
| Record name | 6,7-DICHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25095-57-2 | |
| Record name | 25095-57-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-DICHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6,7-Dichloro-1-tetralone in the development of new antimalarial drugs?
A: this compound serves as a crucial starting material in the synthesis of 7-benz[c]acridinemethanols, which are tetracyclic analogs of the known antimalarial 2-phenyl-4-quinolinemethanols []. The researchers aimed to create structurally rigid analogs to potentially improve upon the activity of existing antimalarials.
Q2: How is this compound incorporated into the synthesis of these potential antimalarials?
A: The paper describes reacting this compound with 5,7-dichloroisatin. This reaction yields halogenated 5,6-dihydro-7-benz[c]acridinecarboxylic acids, which are then further modified through a series of steps to eventually produce the target 7-benz[c]acridinemethanol compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



